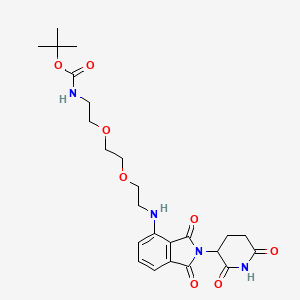

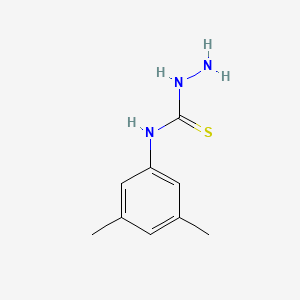

N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Übersicht

Beschreibung

N-(3,5-dimethylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C9H13N3S and its molecular weight is 195.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activities

N-(3,5-dimethylphenyl)hydrazinecarbothioamide and its derivatives have been synthesized and evaluated for their antioxidant activities. In one study, hydrazinecarbothioamide derivatives were synthesized and screened, showing significant antioxidant activity. This highlights their potential use in developing therapeutic agents with antioxidant properties (Khan et al., 2010).

Synthesis of Derivatives for Biological Investigations

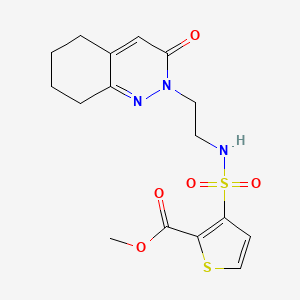

The chemical is used in the synthesis of various derivatives, such as 1,2,4-triazole and 1,3,4-thiadiazole, which are then studied for their biological properties. For example, regiospecific synthesis of N-sulfonyl derivatives of these compounds has been achieved using hydrazinecarbothioamide (Maybhate et al., 1991).

Application in Heterocyclic Chemistry

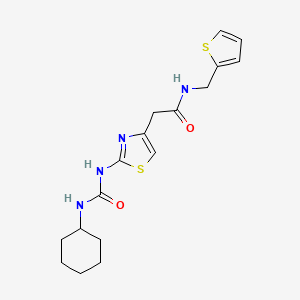

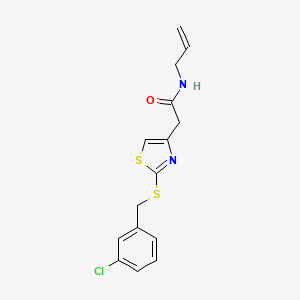

Hydrazinecarbothioamide derivatives are key intermediates in the synthesis of heterocyclic compounds. These compounds have diverse applications, including pharmaceuticals and agrochemicals. Research has shown their effectiveness in synthesizing thiazolidin-4-ones, a class of compounds with various biological activities (Hassan et al., 2014).

Derivatization Reagents in Analytical Chemistry

These compounds are also valuable as derivatization reagents in analytical chemistry, particularly in liquid chromatography and mass spectrometry. They enhance the detection and measurement of other substances, such as carboxylic acids (Inoda et al., 2011).

Crystal Structure Analysis

The crystal structures of various hydrazinecarbothioamide derivatives have been analyzed to understand their molecular conformations and potential interactions in biological systems. These studies are crucial for drug design and development (Gangadharan et al., 2015).

Development of Optical Probes

Research has been conducted on using these compounds in the development of optical probes for detecting specific ions like Hg2+ and Ag+. These probes have potential applications in environmental monitoring and analytical chemistry (Shi et al., 2016).

Pharmaceutical Research

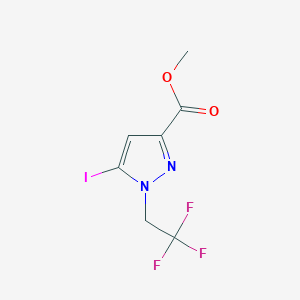

Compounds derived from hydrazinecarbothioamide have been explored for various pharmaceutical applications, including antimicrobial and antifungal agents. This research is crucial in developing new drugs to combat infectious diseases (Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates, 2021).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that thiourea derivatives, which this compound is a part of, can exhibit various biological activities .

Biochemical Pathways

Related compounds have been shown to inhibit crucial pathways, enhancing therapeutic anticancer effects .

Result of Action

Related compounds have shown potential in inducing apoptosis and causing cell cycle arrest in certain cancer cell lines .

Eigenschaften

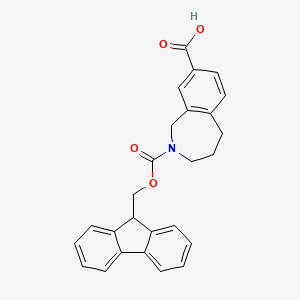

IUPAC Name |

1-amino-3-(3,5-dimethylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-3-7(2)5-8(4-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJSSOPDWGXWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333570 | |

| Record name | 1-amino-3-(3,5-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822819 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

656815-74-6 | |

| Record name | 1-amino-3-(3,5-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3015098.png)

![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)

![N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B3015116.png)